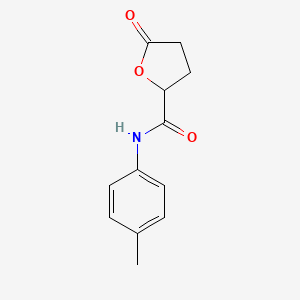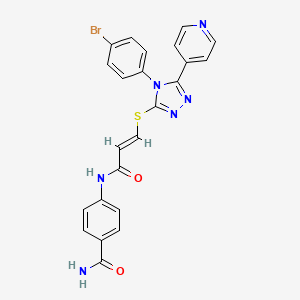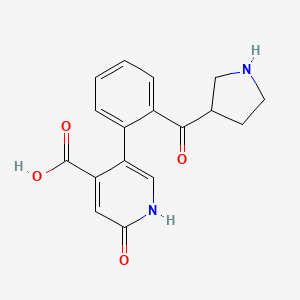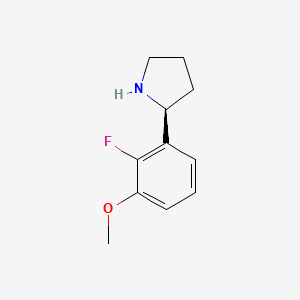
(2,7-Naphthyridin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,7-Naphthyridin-4-yl)methanamine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic compounds consisting of two fused pyridine rings This specific compound has a methanamine group attached to the 4-position of the 2,7-naphthyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Naphthyridin-4-yl)methanamine typically involves the reaction of 2,7-naphthyridine with formaldehyde and ammonia or an amine under specific conditions. One common method involves the following steps:
Starting Material: 2,7-naphthyridine is used as the starting material.
Formaldehyde Reaction: The 2,7-naphthyridine is reacted with formaldehyde in the presence of a base such as sodium hydroxide.
Ammonia or Amine Addition: Ammonia or a primary amine is then added to the reaction mixture to form the methanamine derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(2,7-Naphthyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Oxidized naphthyridine derivatives.
Reduction: Reduced naphthyridine compounds.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2,7-Naphthyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2,7-Naphthyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Naphthyridine: The parent compound without the methanamine group.
2,6-Naphthyridine: A structural isomer with different biological properties.
1,8-Naphthyridine: Another isomer with distinct chemical and biological characteristics.
Uniqueness
(2,7-Naphthyridin-4-yl)methanamine is unique due to the presence of the methanamine group, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
C9H9N3 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
2,7-naphthyridin-4-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-3-7-4-12-6-8-5-11-2-1-9(7)8/h1-2,4-6H,3,10H2 |
InChI-Schlüssel |
BXFADDPDQYBFTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=CN=CC(=C21)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861097.png)
![tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861100.png)








![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)

![1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)
